chemical structure and properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one
chemical structure and properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one
An In-depth Technical Guide to 3-nitro-5,6-diphenyl-1H-pyrazin-2-one
Abstract
This technical guide provides a comprehensive analysis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes data from structurally related pyrazinones, diphenyl-substituted heterocycles, and nitro-aromatic compounds to build a robust theoretical and practical framework. We will explore its chemical structure, predict its physicochemical and spectral properties, propose a viable synthetic route with detailed experimental protocols, and discuss its potential biological activities and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this novel chemical entity.
Introduction: The Convergence of Three Privileged Scaffolds
The field of medicinal chemistry is often driven by the strategic combination of well-established pharmacophores to create novel molecules with enhanced or unique biological activities. The structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one represents a convergence of three such key motifs:
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The Pyrazin-2(1H)-one Core: This six-membered heterocyclic moiety is a cornerstone of numerous natural products and synthetic compounds with a wide array of biological activities. Pyrazin-2(1H)-one derivatives are known to exhibit anticancer, antiviral, antibacterial, and anti-inflammatory properties, often acting as kinase inhibitors.[1] Their prevalence in antibiotics like echinomycin and levomycin underscores their therapeutic potential.[1]
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Di-Phenyl Substitution: The presence of two phenyl groups at positions 5 and 6 provides a rigid, sterically defined scaffold that can engage in specific hydrophobic and π-stacking interactions within biological targets. This diaryl substitution is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other receptor antagonists.
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The Nitro Group: Far from being a simple substituent, the nitro group (NO₂) is a powerful electron-withdrawing moiety that profoundly influences a molecule's electronic properties, pharmacokinetics, and pharmacodynamics. It is a key component in a range of therapeutics, including antibacterial (e.g., nitrofurantoin) and antitubercular agents, where it can be bioreductively activated to generate reactive nitrogen species.[2]
This guide will deconstruct 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, leveraging established chemical principles to provide a thorough, predictive overview for researchers.
Chemical Structure and Physicochemical Properties
The foundational aspect of understanding any chemical entity lies in its structure and associated properties. These characteristics govern its reactivity, solubility, and potential for interaction with biological systems.
Molecular Structure
The IUPAC name, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, defines a pyrazinone ring with a carbonyl group at position 2, an imine nitrogen at position 1, and two phenyl substituents at positions 5 and 6. A nitro group is attached at the 3-position of the heterocyclic core.

Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of the target molecule. These values are extrapolated from data on similar structures, such as 3,6-diphenyl-1H-pyrazin-2-one[3] and other nitro-substituted heterocycles, providing a baseline for experimental design.
| Property | Predicted Value | Rationale / Source of Extrapolation |
| Molecular Formula | C₁₆H₁₁N₃O₃ | Based on chemical structure |
| Molecular Weight | 293.28 g/mol | Based on molecular formula |
| Topological Polar Surface Area (TPSA) | 91.71 Ų | Calculated based on the nitro, carbonyl, and amine groups. Similar to 6-Methyl-3-(3-nitrophenyl)pyrazin-2(1H)-one (TPSA 88.89)[4] with adjustment for the second nitrogen. |
| Predicted LogP | ~2.5 - 3.0 | The diphenyl core significantly increases lipophilicity compared to simpler pyrazinones. The nitro and carbonyl groups provide polarity. |
| Hydrogen Bond Donors | 1 | From the N-H group in the pyrazinone ring. |
| Hydrogen Bond Acceptors | 4 | From the three oxygen atoms (two in NO₂, one in C=O) and the pyrazine nitrogen. |
| Rotatable Bonds | 2 | The two C-C bonds connecting the phenyl rings to the pyrazinone core. |
Hypothetical Spectral Characteristics
Predicting the spectral signature is crucial for the future identification and characterization of the compound.
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¹H-NMR: The spectrum is expected to show complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the ten protons of the two phenyl rings. A downfield, potentially broad singlet for the N-H proton (δ > 10 ppm) is also anticipated.
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¹³C-NMR: Characteristic signals would include the carbonyl carbon (~155-160 ppm), carbons of the pyrazinone ring, and multiple signals for the two distinct phenyl rings. The carbon bearing the nitro group (C3) would be significantly deshielded.
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Infrared (IR) Spectroscopy: Key vibrational frequencies are predicted to be:
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N-H stretch: ~3200-3400 cm⁻¹ (broad)
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C=O stretch: ~1670-1690 cm⁻¹
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N-O stretch (asymmetric): ~1520-1560 cm⁻¹
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N-O stretch (symmetric): ~1340-1360 cm⁻¹
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Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 294.08 or [M-H]⁻ at m/z 292.07.
Proposed Synthesis and Characterization Workflow
As this compound is not commercially available, a reliable synthetic route is paramount. We propose a two-step synthesis starting from the known precursor, 5,6-diphenyl-1H-pyrazin-2-one. The causality behind this choice is the established reliability of electrophilic nitration on heterocyclic systems and the availability of synthetic methods for the pyrazinone core.
Retrosynthetic Analysis
The most logical disconnection is the C-NO₂ bond, pointing to an electrophilic nitration of the 5,6-diphenyl-1H-pyrazin-2-one scaffold. This precursor can be synthesized via the condensation of 2-amino-1,2-diphenylethanone with an appropriate glyoxal derivative or through the dehydrogenation of a corresponding piperazinone.
Proposed Synthetic Pathway
The proposed forward synthesis involves the preparation of the pyrazinone core followed by a regioselective nitration.
Detailed Experimental Protocols
The following protocols are theoretical and serve as a starting point for laboratory synthesis. They are designed as self-validating systems, with in-process checks and characterization steps.
Protocol 1: Synthesis of 5,6-diphenyl-1H-pyrazin-2-one
This protocol is adapted from general methods for pyrazinone synthesis.[5]
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Reaction Setup: To a solution of benzil (1.0 eq) in glacial acetic acid, add aminoacetonitrile hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
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Reflux: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The rationale for using acetic acid is its ability to act as both a solvent and a catalyst for the condensation and cyclization steps.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.
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Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid and salts, and then with a small amount of cold ethanol.
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Purification: Recrystallize the crude product from ethanol to yield pure 5,6-diphenyl-1H-pyrazin-2-one.
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Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and MS. The expected molecular weight is 248.28 g/mol .[3]
Protocol 2: Nitration of 5,6-diphenyl-1H-pyrazin-2-one
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to the synthesized 5,6-diphenyl-1H-pyrazin-2-one (1.0 eq). Stir until all solid has dissolved. The low temperature is critical to control the exothermic nature of the reaction and prevent unwanted side reactions.
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Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping it cool. Add this mixture dropwise to the pyrazinone solution at 0 °C. The use of a sulfuric acid medium protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC. The electron-rich pyrazinone ring is expected to direct nitration to the C3 position, which is activated by the adjacent nitrogen atom and less sterically hindered than the phenyl rings.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the acidic solution.
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Isolation and Purification: Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral. Dry the crude product. Purify via column chromatography on silica gel using an ethyl acetate/hexane gradient to isolate the desired 3-nitro isomer.
Purification and Characterization Workflow
Potential Biological Activity and Therapeutic Applications
By analyzing the bioactivity of its constituent parts, we can hypothesize the therapeutic potential of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. The combination of a kinase-inhibiting scaffold with a bioreducible nitro group suggests potential dual-action mechanisms.
Hypothetical Mechanism of Action: Kinase Inhibition
Many heterocyclic compounds, including pyrazine derivatives, function as ATP-competitive inhibitors of protein kinases.[1] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The planar pyrazinone core can mimic the adenine region of ATP, while the diphenyl groups could provide specificity by interacting with hydrophobic pockets adjacent to the ATP-binding site. The nitro group, being a strong hydrogen bond acceptor, could form a critical interaction with a key residue in the kinase's active site, enhancing binding affinity.
Potential Therapeutic Areas
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Oncology: Given the prevalence of pyrazinone-based kinase inhibitors, this compound is a prime candidate for screening against a panel of cancer cell lines. Its potential to inhibit key kinases in proliferative pathways like EGFR, VEGFR, or CDKs could be significant.
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Antimicrobial Therapy: The nitro-aromatic scaffold is a well-established feature of antimicrobial drugs.[2] The mechanism often involves the enzymatic reduction of the nitro group within the pathogen (bacterium or protozoan) to form cytotoxic radicals that damage DNA and other critical biomolecules. This compound could be particularly effective against anaerobic bacteria or parasites that possess the necessary nitroreductase enzymes.
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Anti-inflammatory Applications: Some pyrazoline and pyrazole derivatives, which are structurally related to pyrazinones, have demonstrated significant anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[6][7]
Conclusion and Future Directions
While 3-nitro-5,6-diphenyl-1H-pyrazin-2-one remains a largely unexplored chemical entity, this guide establishes a strong theoretical foundation for its study. By synthesizing knowledge from related chemical structures, we have delineated its likely physicochemical properties, a plausible and detailed synthetic route, and a compelling rationale for its investigation as a potential therapeutic agent in oncology and infectious diseases.
The logical next steps are clear:
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Chemical Synthesis and Verification: The proposed synthetic protocols should be executed to produce and isolate the compound. Full structural elucidation using NMR, MS, IR, and potentially X-ray crystallography is imperative.
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In Vitro Biological Screening: The purified compound should be screened against a diverse panel of cancer cell lines and clinically relevant microbial strains (e.g., Mycobacterium tuberculosis, anaerobic bacteria).
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Mechanism of Action Studies: Should promising activity be identified, further studies to confirm its mechanism, such as kinase inhibition assays or nitroreductase activation studies, would be warranted.
This document serves as both a guide and a call to action for the research community to explore the potential of this promising, rationally designed molecule.
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